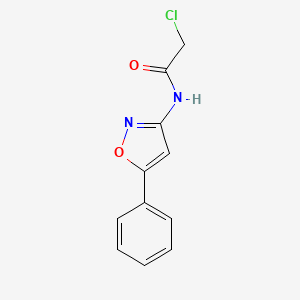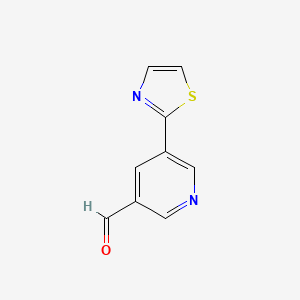
3-(2,2-Dimethylpropyl)-3-methyloxirane-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dimethylpropyl)-3-methyloxirane-2-carbonitrile is an organic compound with a complex structure that includes an oxirane ring and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of epoxidation reactions where an alkene is converted into an epoxide (oxirane) using peracids or other oxidizing agents. The nitrile group can be introduced through nucleophilic substitution reactions involving cyanide ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(2,2-Dimethylpropyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as hydroxide ions, amines, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Diols or other oxygenated derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学研究应用
3-(2,2-Dimethylpropyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and nitriles.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2,2-Dimethylpropyl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo ring-opening reactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can lead to the formation of various products and intermediates that exert specific effects in chemical and biological systems.
相似化合物的比较
Similar Compounds
2,2-Dimethylpropyl oxirane: Lacks the nitrile group, making it less reactive in nucleophilic substitution reactions.
3-Methyloxirane-2-carbonitrile: Similar structure but without the 2,2-dimethylpropyl group, affecting its steric and electronic properties.
Uniqueness
3-(2,2-Dimethylpropyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both the oxirane ring and the nitrile group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC 名称 |
3-(2,2-dimethylpropyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C9H15NO/c1-8(2,3)6-9(4)7(5-10)11-9/h7H,6H2,1-4H3 |
InChI 键 |
HBRMPVKWBILWFG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(O1)C#N)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)



![3-[(Pyrrolidin-1-yl)methyl]azepane](/img/structure/B13168935.png)
![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13168945.png)


![4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole](/img/structure/B13168963.png)

![1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13168966.png)


![(2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13168984.png)
